Aluminum,1,1-trifluoro-2,4-pentanedionato)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

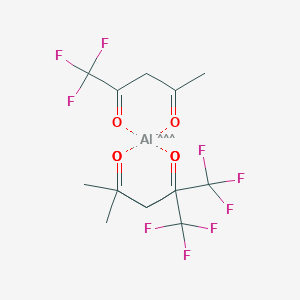

Aluminum,1,1-trifluoro-2,4-pentanedionato): , also known as tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum, is a coordination compound with the molecular formula C15H12AlF9O6. It is a complex formed by the coordination of aluminum with three 1,1,1-trifluoro-2,4-pentanedione ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The general procedure includes dissolving aluminum chloride in an appropriate solvent, such as ethanol, and then adding 1,1,1-trifluoro-2,4-pentanedione. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of Aluminum,1,1-trifluoro-2,4-pentanedionato follows similar principles but on a larger scale. The process involves the use of high-purity aluminum salts and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

化学反応の分析

Ligand Substitution Reactions

The trifluoroacetylacetonate (tfa⁻) ligands in Al(tfa)₃ can undergo substitution with stronger chelating agents or nucleophiles. This reactivity is critical in catalysis and material synthesis.

Key Findings:

-

Reactivity with Chelating Agents : Al(tfa)₃ reacts with β-diketones (e.g., acetylacetone) or fluorinated ligands (e.g., hexafluoroacetylacetone) to form mixed-ligand complexes . The electron-withdrawing nature of the CF₃ groups enhances ligand lability, facilitating substitution .

-

Transmetalation : In the presence of trimethylaluminum (AlMe₃), partial ligand exchange occurs, forming dimeric intermediates with bridging methyl groups .

Redox Reactions

Al(tfa)₃ participates in redox processes, particularly in catalytic systems involving oxidation or reduction.

Experimental Observations:

-

Oxidation Catalysis : Al(tfa)₃ acts as a Lewis acid catalyst in hydroboration reactions, enabling the reduction of carbonyls, imines, and alkynes . For example:

RC CR+HBpinAl tfa 3RCH CH Bpin -

Electrochemical Stability : The complex exhibits moderate stability under oxidative conditions, with decomposition observed above 200°C .

Thermal Decomposition

Thermal degradation pathways of Al(tfa)₃ are critical for applications in chemical vapor deposition (CVD) and material coatings.

Thermal Data:

| Decomposition Pathway | Temperature Range (°C) | Products Formed | Reference |

|---|---|---|---|

| Sublimation | 96–130 | Gaseous Al(tfa)₃ | |

| Ligand Degradation | >200 | Al₂O₃, CO₂, CF₃-containing byproducts |

-

Kinetics : Sublimation enthalpy (ΔsubH) ranges from 74.0 kJ/mol (373–403 K) to 113.4 kJ/mol (363–423 K), depending on the measurement method .

Case Studies:

-

Thin-Film Deposition : Used in CVD for aluminum oxide coatings, achieving high purity and uniformity at moderate temperatures .

-

Polymer Composites : Enhances thermal stability in poly(amic acid)-polyimide matrices for reflective coatings .

Reaction Mechanisms

The mechanism of Al(tfa)₃ in catalysis involves:

科学的研究の応用

Chemical Properties and Structure

Aluminum trifluoroacetylacetonate has the molecular formula C9H6F3O3Al and is characterized by the presence of trifluoroacetylacetonate ligands. The compound exhibits a stable octahedral geometry around the aluminum center, which contributes to its reactivity and solubility in organic solvents.

Applications in Material Science

-

Precursor for Aluminum Oxide Films

- Al(TFA)₃ is utilized as a precursor for the deposition of aluminum oxide (Al₂O₃) films through chemical vapor deposition (CVD). This method is significant for producing thin films with high purity and uniformity, essential for electronic and optical applications. The films exhibit excellent dielectric properties and thermal stability, making them suitable for use in capacitors and insulators .

- Synthesis of Nanomaterials

- Superhydrophobic Coatings

Catalytic Applications

- Catalyst in Organic Reactions

- Environmental Applications

Biomedical Applications

- Drug Delivery Systems

- Toxicological Studies

Table: Summary of Applications

作用機序

The mechanism of action of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the coordination of the aluminum center with the trifluoro-2,4-pentanedione ligands. This coordination stabilizes the aluminum ion and enhances its reactivity. The compound can interact with other molecules through its aluminum center, facilitating various chemical reactions. The electron-withdrawing effect of the trifluoro groups also plays a role in modulating the reactivity of the compound .

類似化合物との比較

Aluminum acetylacetonate: Similar to Aluminum,1,1-trifluoro-2,4-pentanedionato but with acetylacetonate ligands instead of trifluoro-2,4-pentanedione.

Cobalt tris(1,1,1-trifluoro-2,4-pentanedionato): A cobalt complex with similar ligands, used in different applications.

Uniqueness: Aluminum,1,1-trifluoro-2,4-pentanedionato is unique due to the presence of trifluoro groups, which enhance its stability and reactivity compared to other aluminum complexes. The electron-withdrawing effect of the trifluoro groups makes this compound more reactive in certain chemical reactions, providing distinct advantages in various applications .

生物活性

Aluminum, 1,1-trifluoro-2,4-pentanedionato (also known as aluminum trifluoroacetylacetonate or Al(CF3-acac)3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

- Molecular Formula : C15H12AlF9O6

- Molecular Weight : 486.2193 g/mol

- IUPAC Name : Aluminum, tris(1,1,1-trifluoro-2,4-pentanedionato)-

The compound is notable for its trifluoromethyl groups, which can significantly influence its chemical reactivity and biological interactions.

Synthesis and Structural Analysis

Aluminum trifluoroacetylacetonate is synthesized through the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The resulting complex exhibits distinct structural properties that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. The presence of the trifluoromethyl substituents enhances the stability and solubility of the compound in various solvents .

Antitumor Properties

Recent studies have investigated the antitumor effects of aluminum complexes, including those derived from trifluoromethyl-substituted acetylacetone ligands. For instance:

- Case Study : A series of metal complexes were evaluated against human cancer cell lines, revealing that aluminum complexes exhibited significant cytotoxicity. The IC50 values for these complexes were found in the micromolar range across various tumor types including colon (HCT-15), pancreatic (BxPC3), and breast cancer (MCF-7) cell lines .

| Complex | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| [Mn(LMes)2(H2O)2] | <0.5 | HCT-15 |

| [Cu(LCF3)2] | <0.8 | BxPC3 |

| [Co(LMes)] | <0.9 | MCF-7 |

These findings suggest that aluminum complexes can be more effective than traditional chemotherapeutic agents like cisplatin in certain contexts.

The proposed mechanism for the biological activity of aluminum trifluoroacetylacetonate involves:

- Interaction with Cellular Components : The complex may interact with cellular membranes or proteins, altering their function.

- Induction of Oxidative Stress : Some studies indicate that metal complexes can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that aluminum trifluoroacetylacetonate can inhibit cell proliferation effectively. The compound's stability in physiological conditions was confirmed through UV-Vis spectroscopy over a 72-hour period .

Cytotoxicity Testing

Cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability:

- Results Summary : Most tested aluminum complexes showed significant antiproliferative activity compared to controls, with varying effectiveness depending on the specific ligand used.

特性

InChI |

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLSXYCYWOAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15AlF9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14354-59-7 |

Source

|

| Record name | NSC177685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。